molecular formula C12H12Cl2N4OS2 B4839725 N-(2,4-dichlorophenyl)-N'-[5-(propylthio)-1,3,4-thiadiazol-2-yl]urea

N-(2,4-dichlorophenyl)-N'-[5-(propylthio)-1,3,4-thiadiazol-2-yl]urea

Cat. No. B4839725
M. Wt: 363.3 g/mol
InChI Key: VFRSAYSIZJBKDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of chemicals that have garnered interest for their potential applications in various fields of chemistry and biology. While the exact compound "N-(2,4-dichlorophenyl)-N'-[5-(propylthio)-1,3,4-thiadiazol-2-yl]urea" does not have direct references in available literature, research on closely related thiadiazole urea derivatives provides insights into their synthesis, structural analysis, and properties.

Synthesis Analysis

The synthesis of thiadiazole urea derivatives typically involves reactions of acylazides with amino-thiadiazoles or isocyanates with amino-thiadiazoles. These synthetic routes are versatile, allowing for the introduction of various substituents, providing a pathway to a wide array of urea derivatives with potential biological activities (Song Xin-jian et al., 2006).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods such as NMR and IR are commonly employed to characterize the molecular structure of thiadiazole urea derivatives. These techniques confirm the presence of the thiadiazole and urea functionalities and provide detailed information on the molecular geometry, confirming the planarity of the urea scaffold and the overall molecular conformation (Xin-jian Song et al., 2008).

Chemical Reactions and Properties

Thiadiazole ureas undergo various chemical reactions, reflecting their reactivity towards nucleophiles and electrophiles. These reactions are crucial for their functionalization and application in different chemical syntheses. The presence of the thiadiazole ring and urea functionality introduces sites for further chemical modifications, enhancing their utility in chemical synthesis and potential biological applications.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystallinity are essential for understanding the behavior of thiadiazole urea derivatives in different environments. These properties are influenced by the molecular structure, specifically the substituents on the thiadiazole ring and the phenyl group, affecting their application in material science and pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties of thiadiazole urea derivatives, including acidity, basicity, and reactivity patterns, are central to their chemical behavior. These properties are determined by the electronic structure of the molecule, which can be elucidated through computational chemistry methods such as DFT calculations, providing insights into the electronic transitions, molecular orbitals, and potential reactivity sites (Nagaraju Kerru et al., 2019).

properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N4OS2/c1-2-5-20-12-18-17-11(21-12)16-10(19)15-9-4-3-7(13)6-8(9)14/h3-4,6H,2,5H2,1H3,(H2,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFRSAYSIZJBKDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dichlorophenyl)-N'-[5-(propylthio)-1,3,4-thiadiazol-2-yl]urea
Reactant of Route 2
N-(2,4-dichlorophenyl)-N'-[5-(propylthio)-1,3,4-thiadiazol-2-yl]urea
Reactant of Route 3
Reactant of Route 3
N-(2,4-dichlorophenyl)-N'-[5-(propylthio)-1,3,4-thiadiazol-2-yl]urea
Reactant of Route 4
Reactant of Route 4
N-(2,4-dichlorophenyl)-N'-[5-(propylthio)-1,3,4-thiadiazol-2-yl]urea
Reactant of Route 5
Reactant of Route 5
N-(2,4-dichlorophenyl)-N'-[5-(propylthio)-1,3,4-thiadiazol-2-yl]urea
Reactant of Route 6
Reactant of Route 6
N-(2,4-dichlorophenyl)-N'-[5-(propylthio)-1,3,4-thiadiazol-2-yl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.